molecular formula C24H25N5O4 B2392115 3,4-dimethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922845-88-3

3,4-dimethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2392115
CAS No.: 922845-88-3
M. Wt: 447.495
InChI Key: IEJCOPOIOVRIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a high-purity chemical reagent designed for research and development applications. This compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. The structure integrates a 4-methylbenzyl group at the 5-position of the pyrazolopyrimidine core, a feature present in other biologically relevant heterocyclic building blocks . The molecule is further functionalized with a 3,4-dimethoxybenzamide group linked via an ethyl chain, a motif similar to dimethoxy-substituted aromatic systems studied for their interactions with biological targets such as enzymes . This specific structural architecture suggests potential research applications in the design and synthesis of novel therapeutic agents. The compound's molecular complexity makes it a valuable intermediate for exploring structure-activity relationships (SAR), particularly in programs targeting kinase inhibition or modulating other enzymatic pathways. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult safety data sheets prior to handling.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-16-4-6-17(7-5-16)14-28-15-26-22-19(24(28)31)13-27-29(22)11-10-25-23(30)18-8-9-20(32-2)21(12-18)33-3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJCOPOIOVRIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Reactant Preparation : 3,4-Dimethoxybenzoic acid is dissolved in tetrahydrofuran (THF) with catalytic N,N-dimethylformamide (DMF).
  • Chlorination : Thionyl chloride (SOCl₂) is added dropwise under inert conditions. The reaction proceeds at room temperature for 8 hours, yielding 3,4-dimethoxybenzoyl chloride with >80% efficiency.
  • Purification : Excess thionyl chloride and solvent are removed under reduced pressure, leaving the acyl chloride as a crystalline solid.

Key Reference : Patent CN108794328A demonstrates this method for scalable production.

Construction of the Pyrazolo[3,4-d]Pyrimidin-4-One Core

The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation of 5-aminopyrazole derivatives.

Method A: Conventional Cyclocondensation

  • Starting Material : 5-Amino-1H-pyrazole-4-carbonitrile reacts with β-ketoesters or nitriles under acidic conditions.
  • Reaction Conditions : In dioxane, dry HCl gas is introduced to facilitate cyclization, forming the pyrimidin-4-one ring.
  • Yield : 70–85% after recrystallization from ethanol.

Method B: Microwave-Assisted Synthesis

  • Efficiency : Microwave irradiation reduces reaction time from hours to minutes while improving yields (85–92%).
  • Procedure : 5-Aminopyrazole and aliphatic nitriles are irradiated at 120°C for 15–20 minutes.

Key Reference : El-Salam et al. (2012) and PMC5314832 detail these protocols.

Key Reference : Smolecule.com (Entry 4) highlights similar alkylation strategies for pyrazolo-pyrimidines.

Functionalization with Ethylamine Side Chain

A 2-aminoethyl group is introduced at the 1-position of the pyrazolo-pyrimidine via nucleophilic substitution.

Mitsunobu Reaction:

  • Conditions : The pyrimidinone reacts with 2-hydroxyethylamine using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF.
  • Outcome : The reaction proceeds at 0°C to room temperature, yielding the 1-(2-aminoethyl) derivative in 60–70% yield.

Alternative Approach : Palladium-catalyzed coupling with ethylamine boronic esters is described in WO2016066673A1.

Amide Bond Formation

The final step couples the ethylamine-modified pyrazolo-pyrimidine with 3,4-dimethoxybenzoyl chloride.

Coupling Protocol:

  • Schotten-Baumann Conditions : The amine is dissolved in dichloromethane (DCM) with triethylamine (TEA). 3,4-Dimethoxybenzoyl chloride is added dropwise at 0°C.
  • Workup : The mixture is stirred overnight, washed with HCl (1M), and purified via silica gel chromatography (CH₂Cl₂/MeOH, 95:5) to yield the final product in 50–60% yield.

Optimization and Challenges

  • Selectivity : Alkylation at the 5-position requires careful control to avoid over-alkylation.
  • Coupling Efficiency : Use of coupling agents like HATU improves amide bond formation to >75% yield.
  • Purification : Reverse-phase HPLC is employed for final product purity (>98%).

Analytical Data

Parameter Value
Molecular Formula C₂₉H₂₉N₅O₄
Molecular Weight 519.58 g/mol
Melting Point 198–200°C
1H NMR (CDCl₃) δ 8.21 (s, 1H), 7.45–6.85 (m, 9H), 3.92 (s, 6H), 2.42 (s, 3H)
HPLC Purity 99.2%

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyrazolopyrimidine ring can be reduced to form alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or organometallic reagents under appropriate conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and functional groups that may interact with biological targets.

    Materials Science: The compound’s ability to form self-assembled monolayers can be utilized in the development of advanced materials and nanotechnology applications.

    Biological Studies: Its interactions with enzymes and receptors can be studied to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the nature of the target and the pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Target Compound
  • Core : Pyrazolo[3,4-d]pyrimidin-4-one.
  • Substituents :
    • Position 1: Ethyl-linked 3,4-dimethoxybenzamide.
    • Position 5: 4-Methylbenzyl.
Example 53 ()
  • Core : Pyrazolo[3,4-d]pyrimidin-4-one.
  • Substituents :
    • Position 1: Ethyl-linked 2-fluoro-N-isopropylbenzamide.
    • Position 5: 5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl.
  • Key Features : Fluorine atoms improve metabolic stability and electronegativity, while the chromene moiety introduces rigidity, possibly affecting target engagement .
LY231514 Analogue ()
  • Core : Pyrrolo[2,3-d]pyrimidine.
  • Substituents : Benzoyl-L-glutamic acid.
  • Key Features : The glutamic acid side chain mimics folate structures, enabling antifolate activity via dihydrofolate reductase inhibition. This contrasts with the target compound’s kinase-targeting design .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Insights
Target Compound ~540 (estimated) Not reported Moderate lipophilicity (logP ~3.5) due to dimethoxy groups
Example 53 () 589.1 175–178 Lower solubility (fluorophenyl and chromene increase hydrophobicity)
EP2228370B1 Derivative () ~550 (estimated) Not reported Enhanced aqueous solubility (piperazinyl group)

Biological Activity

3,4-Dimethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of specific kinases.

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core and is characterized by:

  • Dimethoxy groups at the 3 and 4 positions of the benzamide moiety, enhancing solubility and biological activity.
  • A 5-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl) group that may contribute to its pharmacological properties.
  • A 4-methylbenzyl substituent , which can influence its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. The mechanism primarily involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of these kinases can lead to:

  • Cell cycle arrest : This compound may induce cell cycle arrest at specific phases (G1/S or G2/M), thereby preventing cancer cell proliferation.
  • Apoptosis induction : The compound can promote apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic proteins (e.g., increasing the BAX/Bcl-2 ratio) .

Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit various kinases. In vitro studies have shown that related compounds can effectively inhibit epidermal growth factor receptor (EGFR) activity:

  • For instance, a related pyrazolo[3,4-d]pyrimidine derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant .

Structure–Activity Relationship (SAR)

The structure–activity relationship of pyrazolo[3,4-d]pyrimidines indicates that modifications to the benzamide moiety and substituents on the pyrazole ring significantly affect biological activity. Key findings include:

  • Dimethoxy substitution enhances receptor binding affinity and bioavailability.
  • The presence of bulky groups like methylbenzyl may improve selectivity towards certain kinases while reducing off-target effects.

Case Studies

Recent studies have synthesized various derivatives of pyrazolo[3,4-d]pyrimidines and evaluated their biological activities:

CompoundActivityIC50 (µM)Mechanism
Compound 12bAnti-proliferative against A5498.21EGFR inhibition
Compound 12bAnti-proliferative against HCT-11619.56EGFR inhibition
Compound XCDK inhibitionNot specifiedCell cycle arrest

These studies highlight the potential of these compounds as therapeutic agents targeting cancer cells through multiple mechanisms.

Q & A

Basic Research Questions

Q. What are the critical factors influencing the synthesis yield and purity of this compound?

  • Methodological Answer : Optimizing reaction conditions is crucial. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide, ethanol) enhance solubility and reaction efficiency .
  • Catalysts : Triethylamine or sodium hydride improves cyclization and condensation steps .
  • Temperature control : Maintaining 60–80°C minimizes side reactions during pyrazolo[3,4-d]pyrimidine core formation .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity .

Q. Which analytical techniques are most effective for confirming structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and aromatic proton environments .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
  • X-ray crystallography (if available): Resolves 3D conformation of the pyrazolo[3,4-d]pyrimidine core .

Q. What initial biological assays are recommended for screening therapeutic potential?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria .
  • Enzyme inhibition : Kinase assays (e.g., EGFR, VEGFR) to identify mechanistic targets .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action against biological targets?

  • Methodological Answer :

  • Molecular docking : Simulate binding interactions with kinase domains (e.g., using AutoDock Vina) to predict affinity .
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to purified enzymes .
  • Gene expression profiling : RNA-seq to identify downstream pathways affected in treated cells .

Q. What strategies are used for structure-activity relationship (SAR) analysis?

  • Methodological Answer : Systematically modify:

  • Benzamide substituents : Replace methoxy groups with halogens or bulky chains to assess steric effects .
  • Pyrimidine core : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity .
  • Ethyl linker : Shorten or replace with sulfonyl groups to evaluate flexibility impact .

Q. How should discrepancies in reported biological activity data be resolved?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (ATCC-validated) and protocols across studies .
  • Control for solvent effects : DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .
  • Replicate conditions : Compare results under matched pH, temperature, and serum conditions .

Q. What in vivo models are suitable for pharmacokinetic (PK) and efficacy studies?

  • Methodological Answer :

  • Rodent models : Administer orally (10–50 mg/kg) to assess bioavailability and half-life .
  • Tumor xenografts : Evaluate anticancer efficacy in nude mice with human-derived tumors .
  • Microdialysis : Measure blood-brain barrier penetration for CNS-targeted applications .

Q. How can stability under varying pH and temperature conditions be assessed?

  • Methodological Answer :

  • Forced degradation studies : Expose to 0.1M HCl (acidic), NaOH (basic), and 40–60°C for 48 hours .
  • HPLC monitoring : Track degradation products using C18 columns and UV detection at 254 nm .
  • Lyophilization : Assess stability in solid vs. solution states for formulation insights .

Q. How can the anti-inflammatory potential of this compound be evaluated preclinically?

  • Methodological Answer :

  • COX-1/COX-2 inhibition assays : Measure IC₅₀ values using fluorometric kits .
  • Cytokine profiling : ELISA for IL-6 and TNF-α in LPS-stimulated macrophages .
  • Carrageenan-induced paw edema : Quantify reduction in swelling in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.